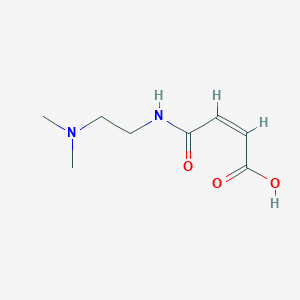

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid

Vue d'ensemble

Description

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with an appropriate precursor under controlled conditions to introduce the dimethylamino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemical Research

- Proteomics : DMAEMA is utilized in proteomics research as a reagent for protein labeling and modification, enhancing the detection and analysis of biomolecules . Its ability to form stable conjugates with proteins allows for improved sensitivity in assays.

- Drug Delivery Systems : The compound has been investigated as a component in drug delivery systems due to its biocompatibility and ability to facilitate the release of therapeutic agents. Studies have shown that DMAEMA-based polymers can encapsulate drugs effectively, providing controlled release profiles .

-

Material Science

- Polymer Synthesis : DMAEMA serves as a monomer for synthesizing various polymers, including poly(N,N-dimethylaminoethyl methacrylate), which exhibits unique properties such as pH responsiveness and antibacterial activity . These polymers are valuable in creating functional materials for biomedical applications.

- Coatings and Adhesives : The compound is explored for use in coatings that require enhanced adhesion properties. Its incorporation into polymer matrices can improve the mechanical strength and durability of coatings used in industrial applications .

-

Pharmaceutical Applications

- Antithrombogenic Prosthetics : DMAEMA has been studied for its potential use in developing antithrombogenic surfaces for medical devices. Its ability to reduce platelet adhesion makes it suitable for applications in vascular grafts and stents .

- Cosmetic Formulations : The compound is also used in cosmetic products aimed at improving skin properties due to its moisturizing effects. Its incorporation into formulations can enhance skin hydration and elasticity .

Case Studies

Mécanisme D'action

The mechanism of action of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or an industrial process.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:

N,N-Dimethylglycine: A derivative of glycine with similar structural features.

N,N-Dimethylaminoethanol: A compound with a dimethylamino group and an ethanol backbone.

N,N-Dimethylaminopropylamine: A compound with a dimethylamino group and a propylamine backbone.

Uniqueness

What sets (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid apart from these similar compounds is its specific combination of functional groups and its unique structural configuration

Activité Biologique

N-(2-N',N'-Dimethylaminoethyl)maleamic acid, a derivative of maleic anhydride, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological systems, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of maleic anhydride with 3-(dimethylamino)-1-propylamine (DMAPA). The reaction is exothermic and can be conducted in chloroform at elevated temperatures to ensure complete conversion. The product is usually obtained as a white powder, and its structure can be confirmed using techniques such as -NMR and IR spectroscopy, which demonstrate characteristic peaks corresponding to the maleamic acid moiety .

Table 1: Characterization Data of this compound

| Characteristic | Value |

|---|---|

| Molecular Weight | 201.26 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO, DMF |

| -NMR Peaks | 6.33 ppm (double bond protons), 5.96 ppm (doublets) |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to its cationic nature, which facilitates electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell death .

Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 16 µg/mL

This indicates a stronger activity against Gram-negative bacteria compared to Gram-positive strains, highlighting its potential for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The proposed mechanism involves induction of apoptosis through mitochondrial pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A comparative analysis demonstrated that formulations containing this compound significantly reduced biofilm formation in Pseudomonas aeruginosa by over 90%, indicating its potential use in treating chronic infections associated with biofilms .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on fibroblasts showed low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

- Molecular Modeling : Computational studies indicated that the binding affinity of this compound to bacterial proteins is higher than that of conventional antibiotics, which could explain its enhanced efficacy against resistant strains .

Propriétés

IUPAC Name |

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHJXXYMYMZVMT-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.